molecular formula C18H21ClN4O3 B11017629 6-chloro-3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

6-chloro-3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B11017629
M. Wt: 376.8 g/mol
InChI Key: JSMUDRHEPVSLLT-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the tetrazole moiety: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile derivative.

    Chlorination and alkylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or hexyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution of the chloro group with an amine may result in an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromen-2-one derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one would depend on its specific biological target. Generally, chromen-2-one derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The tetrazole moiety may enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro, hexyl, and tetrazole groups in 6-chloro-3-hexyl-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one may confer unique properties, such as enhanced biological activity, improved solubility, or increased stability compared to similar compounds.

Properties

Molecular Formula

C18H21ClN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

6-chloro-3-hexyl-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C18H21ClN4O3/c1-3-4-5-6-7-12-11(2)13-8-14(19)16(9-15(13)26-18(12)24)25-10-17-20-22-23-21-17/h8-9H,3-7,10H2,1-2H3,(H,20,21,22,23)

InChI Key

JSMUDRHEPVSLLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=NNN=N3)Cl)C

Origin of Product

United States

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